2-Chloro-1-fluoro-3-methyl-5-nitrobenzene
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Overview
Description
2-Chloro-1-fluoro-3-methyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted with chlorine, fluorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-methyl-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Adding chlorine and fluorine atoms through electrophilic aromatic substitution reactions using reagents like chlorine gas or fluorine gas in the presence of a catalyst.
Methylation: Introducing a methyl group using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-3-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 2-Chloro-1-fluoro-3-methyl-5-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-1-fluoro-3-carboxy-5-nitrobenzene.
Scientific Research Applications
2-Chloro-1-fluoro-3-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-3-methyl-5-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3-difluoro-5-nitrobenzene: Similar structure but with an additional fluorine atom.
1-Fluoro-3-nitrobenzene: Lacks the chlorine and methyl groups.
Benzene, 2-chloro-1-fluoro-3-methyl-5-nitro-: Similar structure with slight variations in the position of substituents.
Uniqueness
2-Chloro-1-fluoro-3-methyl-5-nitrobenzene is unique due to the specific combination and positions of its substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C7H5ClFNO2 |
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Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-chloro-1-fluoro-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3 |
InChI Key |
OGQKGEKUQBPWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
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